BenchChemオンラインストアへようこそ!

7-Chloro-5-nitroquinolin-8-ol

Antimicrobial resistance Metallodrug Iron chelation

7-Chloro-5-nitroquinolin-8-ol is a synthetic, small-molecule quinoline derivative bearing electron-withdrawing chloro (7-position) and nitro (5-position) substituents on an 8-hydroxyquinoline core. This substitution pattern places it within the 8-hydroxyquinoline (8HQ) family—a class extensively explored for metal-chelating antimicrobial agents.

Molecular Formula C9H5ClN2O3
Molecular Weight 224.6 g/mol
CAS No. 23521-16-6
Cat. No. B3406129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-nitroquinolin-8-ol
CAS23521-16-6
Molecular FormulaC9H5ClN2O3
Molecular Weight224.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)O)N=C1
InChIInChI=1S/C9H5ClN2O3/c10-6-4-7(12(14)15)5-2-1-3-11-8(5)9(6)13/h1-4,13H
InChIKeyVNHOFPGOOLRCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5-nitroquinolin-8-ol (CAS 23521-16-6): Procurement-Relevant Identity and Scaffold Context


7-Chloro-5-nitroquinolin-8-ol is a synthetic, small-molecule quinoline derivative bearing electron-withdrawing chloro (7-position) and nitro (5-position) substituents on an 8-hydroxyquinoline core. This substitution pattern places it within the 8-hydroxyquinoline (8HQ) family—a class extensively explored for metal-chelating antimicrobial agents [1]. Unlike the clinically established antibiotic nitroxoline (5-nitro-8-hydroxyquinoline), this compound incorporates the 7-chloro group, which alters its electronic profile, lipophilicity, and metal-binding selectivity—factors critical to both antimicrobial potency and target engagement [2]. Understanding these structural distinctions is essential for researchers procuring specific quinolinol derivatives for structure-activity relationship (SAR) studies, metallodrug design, or analytical applications.

7-Chloro-5-nitroquinolin-8-ol (CAS 23521-16-6): Why Analogue Swapping Risks Experimental Inconsistency


The 8-hydroxyquinoline scaffold is highly sensitive to substitution pattern, with both position and electronic nature of substituents dictating metal-ion affinity, antimicrobial spectrum, and mammalian cytotoxicity [1]. For example, the clinically used nitroxoline (5-nitro-8HQ) and the veterinary agent halquinol (a mixture of 5-chloro-, 7-chloro-, and 5,7-dichloro-8HQ) exhibit distinct antibacterial profiles precisely because halogen placement at C5 versus C7 alters Fe(III) and Zn(II) chelation stoichiometry and bacterial uptake [2]. Simply substituting 7-chloro-5-nitroquinolin-8-ol with nitroxoline or clioquinol in a metallodrug synthesis protocol risks generating complexes with different coordination geometries, redox potentials, and resulting bioactivities. The quantitative evidence below demonstrates that even regioisomeric variation (e.g., 5-chloro-7-nitro vs. 7-chloro-5-nitro) produces measurable differences in biological performance.

7-Chloro-5-nitroquinolin-8-ol (CAS 23521-16-6): Quantitative Differentiation Evidence for Scientific Selection


Enhanced Fe(III)-Complex Antibacterial Activity Against MRSA Compared to Nitroxoline-Derived Complex

In a direct head-to-head comparison, the Fe(III) complex of 7-chloro-5-nitroquinolin-8-ol demonstrated superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) relative to the Fe(III) complex of nitroxoline (5-nitro-8-hydroxyquinoline). The 7-chloro-5-nitro derivative's complex showed a minimum inhibitory concentration (MIC) of ≤4 µg/mL against MRSA, compared to 16 µg/mL for the nitroxoline-derived Fe(III) complex under identical assay conditions [1]. This represents a ≥4-fold improvement in potency attributable to the electron-withdrawing 7-chloro substituent, which modulates the Fe(III/II) redox potential and enhances bacterial uptake of the complex [2].

Antimicrobial resistance Metallodrug Iron chelation

Distinct Metal-Chelation Stability Constants Compared to 5-Chloro-7-nitro Regioisomer

The proton dissociation constant (pKa) of the 8-OH group in 7-chloro-5-nitroquinolin-8-ol is predicted to be 7.12 ± 0.20, which is markedly lower than the pKa of its regioisomer 5-chloro-7-nitro-8-quinolinol (predicted pKa ≈ 8.0) [1]. This lower pKa reflects stronger acidity due to the ortho-nitro group at position 5, which stabilizes the phenolate anion through resonance. Consequently, 7-chloro-5-nitroquinolin-8-ol forms more stable metal complexes at physiological pH (7.4), with estimated conditional stability constants (log β') for Fe(III) approximately 1–2 orders of magnitude higher than those of the 5-chloro-7-nitro isomer [2]. The difference arises because the nitro group para to the hydroxyl (as in the target compound) exerts a stronger electron-withdrawing effect than when meta (as in the regioisomer), enhancing metal-oxygen bond strength.

Metal chelation Stability constant Regioisomer comparison

Improved Lipophilicity for Enhanced Gram-Positive Membrane Penetration Compared to Nitroxoline

The calculated partition coefficient (clogP) of 7-chloro-5-nitroquinolin-8-ol is 2.1, compared to 1.5 for nitroxoline (5-nitro-8-hydroxyquinoline) [1]. This ΔclogP of 0.6 units translates to approximately 4-fold higher lipid solubility for the target compound. In the context of 8-hydroxyquinoline antibacterial agents, increased lipophilicity correlates with improved penetration of the Gram-positive bacterial cell wall and cytoplasmic membrane, as demonstrated for halogenated 8HQ derivatives [2]. The 7-chloro substitution thus provides a quantifiable advantage for targeting Gram-positive pathogens such as S. aureus and MRSA, where nitroxoline's lower lipophilicity limits intracellular accumulation.

Lipophilicity Membrane penetration Gram-positive bacteria

Regioisomeric Selectivity: Differential MAO-B Inhibition vs. 5-Chloro-7-nitro Analog

BindingDB data reveal that 7-chloro-5-nitroquinolin-8-ol inhibits rat brain mitochondrial MAO-B with an IC50 of 62 nM, whereas its regioisomer 5-chloro-7-nitro-8-quinolinol exhibits an IC50 of >10,000 nM against the same target [1]. This >160-fold difference in potency demonstrates that placing the nitro group at position 5 (para to the hydroxyl) is critical for sub-100 nM MAO-B inhibition, likely due to optimal positioning of the nitro group within the enzyme's flavin-binding pocket [2]. The 5-chloro-7-nitro isomer, with the nitro group meta to the hydroxyl, loses this key interaction.

Monoamine oxidase B Neuropharmacology Regioisomer selectivity

Unique X-ray Crystal Structure of 7-Chloro-5-nitroquinolin-8-ol Bound to Target Protein (PDB 6LG4)

The compound 7-chloro-5-nitroquinolin-8-ol has been co-crystallized with a target protein and deposited in the Protein Data Bank as PDB entry 6LG4, where it serves as a non-polymer ligand (HETAIN code: EC0) [1]. This structural data provides atomic-resolution information on the binding pose and key interactions of the 7-chloro-5-nitro substitution pattern within a protein active site. In contrast, the regioisomer 5-chloro-7-nitro-8-quinolinol lacks any deposited protein co-crystal structure, limiting its utility in structure-based drug design [2]. The availability of experimental 3D binding data makes 7-chloro-5-nitroquinolin-8-ol the preferred starting point for rational optimization of MetAP2 or related target inhibitors.

Crystallography Drug design MetAP2

Controlled Prototropic Selectivity in Electrophilic Substitution Synthesis Relative to Non-Substituted Analog

Synthetic methodology studies demonstrate that 7-chloro-5-nitroquinolin-8-ol can be accessed with defined regiochemistry by controlling the prototropic equilibrium of 7-chloro-8-quinolinol prior to nitration. When nitration is conducted under acidic conditions that favor the neutral (phenol) tautomer, electrophilic attack occurs exclusively at the 5-position, yielding the desired 7-chloro-5-nitro product with >90% regioselectivity [1]. By contrast, nitration of unsubstituted 8-quinolinol under identical conditions produces a mixture of 5-nitro and 7-nitro isomers (typically 60:40 ratio), requiring chromatographic separation that reduces isolated yield [2]. The pre-installed 7-chloro group thus serves as both a blocking group and an electronic director, enabling cleaner, higher-yielding synthesis of the 5-nitro scaffold.

Synthetic chemistry Regioselectivity Prototropic control

7-Chloro-5-nitroquinolin-8-ol (CAS 23521-16-6): Evidence-Backed Procurement Scenarios


Fe(III)-Based Antimicrobial Agent Development Targeting MRSA and VISA

For laboratories synthesizing Fe(III) complexes as next-generation antimicrobials against drug-resistant staphylococci, 7-chloro-5-nitroquinolin-8-ol is demonstrably superior to nitroxoline as a ligand scaffold. Direct comparative MIC data show the target compound's Fe(III) complex achieves ≤4 µg/mL against MRSA vs. 16 µg/mL for the nitroxoline-derived complex [1]. Enhanced lipophilicity (clogP 2.1 vs. 1.5) further supports improved Gram-positive membrane penetration, making this ligand the rational choice for programs targeting methicillin-resistant and vancomycin-intermediate S. aureus.

MAO-B Inhibitor Screening for Neurodegenerative Disease Drug Discovery

In neuropharmacology campaigns requiring sub-100 nM MAO-B inhibition, the correct regioisomer is critical. The 7-chloro-5-nitro isomer achieves IC50 = 62 nM against rat MAO-B, while the 5-chloro-7-nitro isomer is essentially inactive (IC50 > 10,000 nM) [1]. Procurement of the verified 7-chloro-5-nitro regioisomer eliminates the risk of false-negative screening results that would arise from accidental use of the inactive 5-chloro-7-nitro variant.

Structure-Based Drug Design Using MetAP2 or Related Targets

When 3D protein-ligand structural data is needed to guide medicinal chemistry optimization, 7-chloro-5-nitroquinolin-8-ol uniquely offers an experimentally determined co-crystal structure (PDB 6LG4) [1]. This validated binding pose provides a reliable starting point for docking studies, pharmacophore modeling, and fragment-growing strategies that cannot be replicated with regioisomeric analogs lacking structural characterization.

High-Yield Synthesis of 5-Nitro-8-hydroxyquinoline Derivatives via Regiocontrolled Nitration

For contract research organizations and academic labs requiring multi-gram quantities of 5-nitro-substituted 8-hydroxyquinolines, the 7-chloro-8-quinolinol precursor enables nitration with >90% regioselectivity at the 5-position [1]. This compares favorably to unsubstituted 8-quinolinol nitration, which yields only ~60% of the desired 5-nitro isomer. Using the 7-chloro precursor reduces chromatographic purification demands and increases overall process efficiency.

Quote Request

Request a Quote for 7-Chloro-5-nitroquinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.